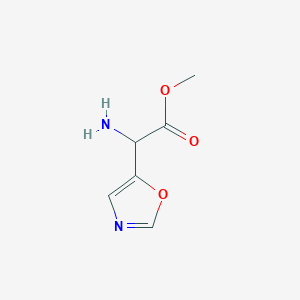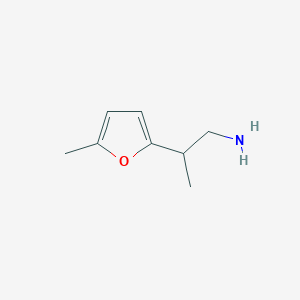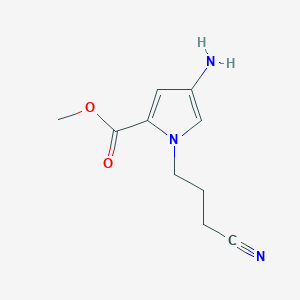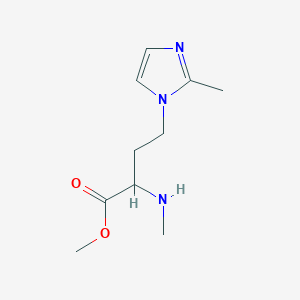
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide is an organic compound with the molecular formula C12H20N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position of the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Alkylation: The amino group is alkylated with ethyl and propyl halides in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-nitro-N-ethyl-2-methyl-N-propylbenzenesulfonamide.
Reduction: this compound.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with antibacterial and antifungal properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It serves as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-ethylbenzenesulfonamide
- 4-amino-N-propylbenzenesulfonamide
- 4-amino-2-methylbenzenesulfonamide
Comparison
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide is unique due to the presence of both ethyl and propyl groups attached to the sulfonamide nitrogen. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially increasing its efficacy as an enzyme inhibitor compared to similar compounds with only one alkyl group.
Properties
Molecular Formula |
C12H20N2O2S |
|---|---|
Molecular Weight |
256.37 g/mol |
IUPAC Name |
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-4-8-14(5-2)17(15,16)12-7-6-11(13)9-10(12)3/h6-7,9H,4-5,8,13H2,1-3H3 |
InChI Key |
COLUFTOALCBHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)S(=O)(=O)C1=C(C=C(C=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)







![4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13628491.png)




